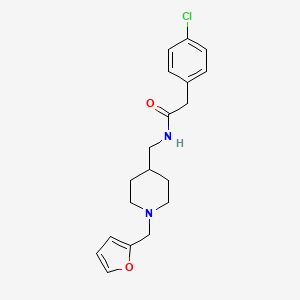![molecular formula C21H21N5O3S B2862703 2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide CAS No. 1021051-22-8](/img/structure/B2862703.png)
2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide” belongs to the class of organic compounds known as phenylpyridazines . It contains a triazole nucleus, which is a nitrogenous heterocyclic moiety with a molecular formula of C2H3N3 . Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are present as a central structural component in a number of drug classes . The specific molecular structure of this compound is not provided in the available resources.Scientific Research Applications
Antimicrobial Activity
Compounds with the 1,2,4-triazolo[4,3-b]pyridazine moiety have been studied for their antimicrobial properties . They can act against various microorganisms by interfering with their growth and reproduction processes . This particular sulfonamide derivative could be explored for its efficacy against a range of bacterial and fungal pathogens, potentially leading to new treatments for infectious diseases.
Anticancer Activity
The structural similarity to other triazolopyridazine derivatives, which have shown anticancer activities , suggests that this compound could be effective in inhibiting the growth of cancer cells . Research could focus on its action against specific cancer cell lines, such as breast, cervical, lung, and neuroblastoma cells, to determine its potential as a cancer therapeutic agent.
Cytotoxicity Studies
Cytotoxicity studies are crucial for understanding the safety profile of new compounds. This sulfonamide could be tested for its cytotoxic effects on healthy cells, which is an important step in drug development . Such studies help in determining the therapeutic index and the safe dosage range for further clinical trials.
Antiviral Research
The triazolopyridazine core has been associated with antiviral properties . This compound could be investigated for its effectiveness against viruses like Herpes simplex, potentially contributing to the development of new antiviral medications .
Enzyme Inhibition
Sulfonamides are known to act as enzyme inhibitors, which can be useful in treating various diseases. This compound could be studied for its ability to inhibit enzymes like carbonic anhydrase or acetylcholinesterase , which are targets for conditions such as glaucoma and Alzheimer’s disease, respectively .
Pharmacophore Development
The compound’s structure makes it a candidate for a pharmacophore model, which could aid in the design of new drugs. Its pharmacophoric features could be analyzed to understand how it interacts with biological receptors, which is valuable information for medicinal chemists .
properties
IUPAC Name |
2-phenyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c27-30(28,16-13-17-7-3-1-4-8-17)22-14-15-29-20-12-11-19-23-24-21(26(19)25-20)18-9-5-2-6-10-18/h1-12,22H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPDOMDEMMDDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

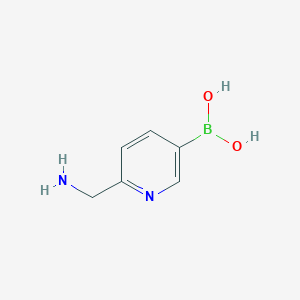
![1-(2,4-Difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2862621.png)
![5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-(3-methoxyphenyl)thiophene-2-sulfonamide](/img/structure/B2862623.png)
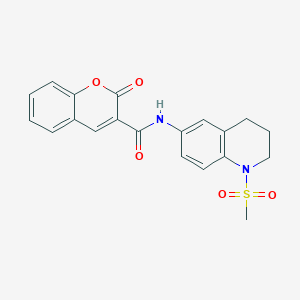
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2862625.png)
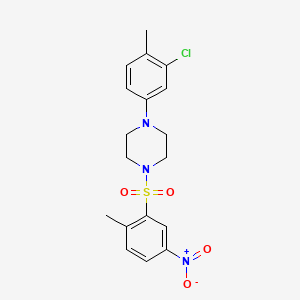


![N-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2862634.png)
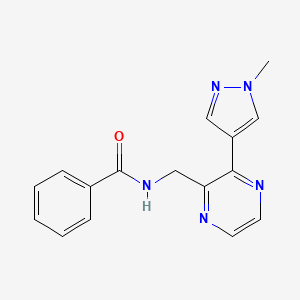

![3-[4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B2862638.png)
![Benzo[d]thiazol-2-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2862639.png)
